molecular formula C19H34N3O8PS B8538341 ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

Cat. No.: B8538341
M. Wt: 495.5 g/mol
InChI Key: JXRYIJRVWKXWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include tert-butyl groups, a nitro group, and a sulfamoylphenylamino moiety.

Properties

Molecular Formula

C19H34N3O8PS

Molecular Weight

495.5 g/mol

IUPAC Name

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

InChI

InChI=1S/C19H34N3O8PS/c1-17(2,3)29-31(25,30-18(4,5)6)28-13-19(7,8)12-21-15-10-9-14(32(20,26)27)11-16(15)22(23)24/h9-11,21H,12-13H2,1-8H3,(H2,20,26,27)

InChI Key

JXRYIJRVWKXWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(OCC(C)(C)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl alcohol and phosphoric acid derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of tert-butyl groups can result in various substituted phosphates .

Scientific Research Applications

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-sulfamoylphenylamino)propyl phosphate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoylphenylamino moiety may interact with biological molecules, influencing their function. The phosphate group can also play a role in binding to enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 2,2-dimethyl-3-(2-nitrophenylamino)propyl phosphate
  • Di-tert-butyl 2,2-dimethyl-3-(4-sulfamoylphenylamino)propyl phosphate
  • Di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-aminophenylamino)propyl phosphate

Uniqueness

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties.

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